molecular formula C14H21N B6344139 Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 184785-20-4

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine

Cat. No.: B6344139
CAS No.: 184785-20-4
M. Wt: 203.32 g/mol
InChI Key: VIOSYLFGHLESPD-ACCUITESSA-N
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Description

Synthesis Analysis

The synthesis of amines like Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another involves S N 2 reactions of alkyl halides with ammonia and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be used .


Molecular Structure Analysis

The molecular weight of this compound is 203.32 g/mol. The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles, reacting with alkyl halides in S N 2 reactions . They can also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .


Physical and Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points. Primary and secondary amines are capable of hydrogen bonding, which influences their boiling points . Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Synthesis and Characterization

One notable area of application is in the synthesis and structural characterization of organic compounds. For instance, studies have detailed the synthesis of compounds like N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, showcasing the crystal structure and intermolecular interactions, such as hydrogen bonds, which are critical for understanding molecular properties (I. Wawrzycka-Gorczyca et al., 2011). Another example includes the development of environmentally friendly catalytic hydrogenation processes for synthesizing key intermediates for drugs, highlighting the importance of green chemistry in pharmaceutical manufacturing (H. Liu et al., 2011).

Materials Science and Polymer Research

In materials science, compounds structurally related to Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine are utilized in the development of new materials, such as in the creation of organic solar cells. The use of amine-based fullerene derivatives demonstrates potential applications in nano-structured organic solar cells, owing to their high electron mobility and ability to facilitate phase separation, which is crucial for device efficiency (Menglan Lv et al., 2014).

Catalysis

The realm of catalysis also sees the application of similar compounds. For instance, N,N-Butyl-decamethylferrocenyl-amine has been investigated for its reactivity at liquid | liquid interfaces, offering insights into electrochemically driven anion transfer and pH-driven proton transfer. Such studies are foundational for designing new catalysts for a variety of chemical transformations, including ion sensing applications (A. Kelly et al., 2010).

Pharmaceutical Applications

While the direct pharmaceutical applications of this compound were not explicitly found in the literature, related compounds are extensively researched in drug development. For example, the synthesis and characterization of zinc bis[(alkyl)(trimethylsilyl)amide] compounds have been reported, showcasing the relevance of such compounds in pharmaceutical chemistry due to their potential as intermediates in drug synthesis and their role in understanding the interaction of metal ions with organic molecules (D. Gaul et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, n-Butylamine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14/h5-9,11,15H,3-4,10,12H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSYLFGHLESPD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=CC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C(=C/C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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